3-(Bromomethyl)-1,1,1-trifluoro-4-methylpentane

Description

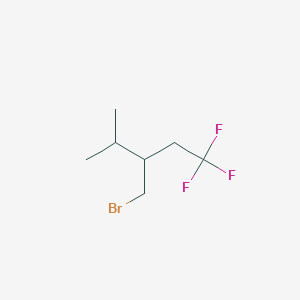

3-(Bromomethyl)-1,1,1-trifluoro-4-methylpentane is a brominated alkane featuring a trifluoromethyl group and a bromomethyl substituent. Its molecular structure combines halogenated and fluorinated moieties, which are critical in organic synthesis for modulating reactivity, stability, and lipophilicity. The compound is structurally characterized by:

- Bromomethyl group: A reactive site for nucleophilic substitution (e.g., alkylation) or elimination reactions.

- Trifluoromethyl group: Enhances thermal and chemical stability while influencing electronic properties.

Though direct studies on this compound are scarce, its structural analogs are employed in pharmaceuticals, agrochemicals, and materials science due to their tunable reactivity and fluorine-derived properties .

Properties

IUPAC Name |

3-(bromomethyl)-1,1,1-trifluoro-4-methylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrF3/c1-5(2)6(4-8)3-7(9,10)11/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCRIILGZQQENZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1,1,1-trifluoro-4-methylpentane typically involves the bromination of a suitable precursor. One common method is the bromination of 1,1,1-trifluoro-4-methylpentane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-1,1,1-trifluoro-4-methylpentane can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiols, or ethers.

Elimination Reactions: Formation of alkenes.

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of alkanes.

Scientific Research Applications

3-(Bromomethyl)-1,1,1-trifluoro-4-methylpentane has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Pharmaceuticals: Potential intermediate in the synthesis of bioactive compounds.

Materials Science: Utilized in the preparation of fluorinated materials with unique properties.

Chemical Biology: Employed in the study of enzyme mechanisms and protein modifications.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1,1,1-trifluoro-4-methylpentane in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can then undergo further transformations, leading to the desired products. The trifluoromethyl group can influence the reactivity and stability of these intermediates, making the compound a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 3-(Bromomethyl)-1,1,1-trifluoro-4-methylpentane is compared to structurally or functionally related compounds (Table 1).

Table 1: Comparative Analysis of this compound and Analogues

Key Comparisons

Reactivity: The bromomethyl group in the target compound enables alkylation, akin to paramagnetic allylic bromides (e.g., Compound 13 in ) . However, the trifluoromethyl group reduces electrophilicity compared to non-fluorinated bromoalkanes, slowing nucleophilic attacks. Unlike bromophenyl triflates (), which act as leaving groups in sulfonylation, the target compound’s bromomethyl group is more suited for carbon-carbon bond formation .

Stability: Trifluoromethyl groups enhance thermal and oxidative stability versus non-fluorinated analogs (e.g., simple bromoalkanes). This contrasts with bromophenyl triflates, which are prone to hydrolysis under basic conditions . Paramagnetic analogs (e.g., Compound 13) require inert handling due to radical instability, whereas the target compound’s saturated backbone simplifies storage .

Applications :

Biological Activity

3-(Bromomethyl)-1,1,1-trifluoro-4-methylpentane is an organic compound characterized by a bromomethyl group attached to a trifluoromethylated pentane backbone. Its molecular formula is C8H12BrF3. The unique combination of halogenated functional groups imparts distinctive chemical properties, including enhanced reactivity and stability, making it a valuable compound in organic synthesis and material science.

The presence of both bromine and trifluoromethyl groups in this compound affects its biological activity. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence pharmacokinetics in drug development. The compound's structure allows for potential nucleophilic substitution reactions due to the reactive bromomethyl group.

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit interesting biological properties. Here are some insights into its potential biological activities based on related compounds:

- Insecticidal Activity : Compounds with trifluoromethyl groups have been associated with insecticidal properties. For instance, studies on similar structures have shown larvicidal activity against Aedes aegypti mosquitoes, which are vectors for several viral diseases .

- Pharmacological Potential : The lipophilic nature of trifluoromethylated compounds may enhance their ability to penetrate biological membranes, potentially leading to various pharmacological effects. For example, derivatives of fluorinated compounds have been studied for their interactions with biological targets such as enzymes and receptors .

1. Insecticidal Activity

A study evaluating the larvicidal activity of various benzodioxole derivatives found that certain structural features significantly influenced their effectiveness against Aedes aegypti larvae. The results indicated that specific substituents could enhance biological activity while minimizing toxicity to mammals .

| Compound Name | LC50 (μM) | LC90 (μM) | Toxicity in Mammals |

|---|---|---|---|

| 3,4-(Methylenedioxy) Cinnamic Acid | 28.9 ± 5.6 | 162.7 ± 26.2 | No cytotoxicity at 5200 μM |

This highlights the importance of structural modifications in enhancing biological efficacy while reducing toxicity.

2. Pharmacokinetics and Metabolism

Research indicates that the incorporation of trifluoromethyl groups can significantly alter the metabolism of organic compounds. Studies have shown that these groups can lead to increased metabolic stability and altered pharmacokinetic profiles . This suggests that this compound could exhibit similar characteristics, warranting further investigation into its metabolic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.